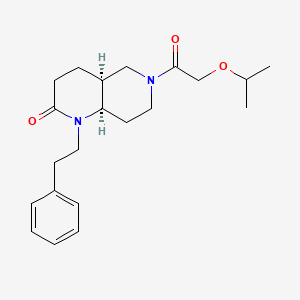![molecular formula C19H22N2O4S B5304895 1-{2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B5304895.png)
1-{2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methylphenylsulfonyl group, and an imidazolidinyl moiety
準備方法
The synthesis of 1-{2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazolidinone core, followed by the introduction of the methoxyphenyl and methylphenylsulfonyl groups. Common reagents used in these reactions include methoxybenzene, methylbenzenesulfonyl chloride, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
1-{2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or methylphenylsulfonyl groups, leading to the formation of various substituted products.
Hydrolysis: Acidic or basic hydrolysis can break down the imidazolidinone ring, yielding simpler fragments.
科学的研究の応用
1-{2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-{2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
When compared to similar compounds, 1-{2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-(4-Methoxyphenyl)-1-(4-methyl-1-piperazinyl)ethanone: This compound shares the methoxyphenyl group but differs in the presence of a piperazinyl moiety instead of the imidazolidinone ring.
4-(2-Methoxyphenyl)-1-piperazinyl(4-methylphenyl)methanone: Similar in having methoxyphenyl and methylphenyl groups, but with a different core structure.
1-Hydroxy-1-(4-methoxyphenyl)-2-propanyl 4-methoxybenzoate: This compound has a methoxyphenyl group and a benzoate ester, differing significantly in overall structure and properties.
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-4-10-18(11-5-14)26(23,24)21-13-12-20(15(2)22)19(21)16-6-8-17(25-3)9-7-16/h4-11,19H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOFZEAVFUBZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=C(C=C3)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-benzyl-3-ethyl-1-[oxo(pyridin-3-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5304812.png)
![N-methyl-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]-N-(2-quinoxalinylmethyl)acetamide](/img/structure/B5304822.png)
![2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B5304827.png)
![2-chloro-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5304835.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5304840.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5304848.png)
![2-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5304853.png)
![ETHYL (2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5304856.png)
![3-(4-methoxyphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B5304862.png)

![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5304880.png)
![2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N~6~-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5304888.png)
![2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE](/img/structure/B5304910.png)
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5304922.png)
